molecular formula C25H30N4O3 B6584952 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1251679-67-0

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No. B6584952
CAS RN: 1251679-67-0
M. Wt: 434.5 g/mol
InChI Key: YSTCNXFRJSZZME-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with potential analgesic effects . It is believed to elicit its analgesic effect via an active metabolite .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature . These products underwent Fries rearrangement using anhydrous aluminum chloride as a catalyst .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, on hydrolysis, a similar compound was converted to a corresponding phenoxy acid . This was then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish another compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is proposed to be through the activation of the μ opioid receptor (MOR) by means of an active metabolite .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. Additionally, more detailed studies on its physical and chemical properties, as well as safety profile, would be beneficial .

properties

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-17(2)20-5-4-6-21(15-20)26-23(30)16-29-13-11-19(12-14-29)25-27-24(28-32-25)18-7-9-22(31-3)10-8-18/h4-10,15,17,19H,11-14,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTCNXFRJSZZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isopropylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

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